N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Overview
Description
N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C26H30N2O4S and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.19262862 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications : Buerger et al. (2001) described a compound structurally similar to N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide, which acts as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. The study highlighted its potential in interfering with viral DNA maturation and packaging, offering insights into antiviral drug development (Buerger et al., 2001).
Synthesis and Biological Evaluation : A study by Fahim and Shalaby (2019) involved the synthesis of benzenesulfonamide derivatives and their evaluation for biological activities. This research provides a foundation for understanding the diverse applications of such compounds in medical and pharmaceutical fields (Fahim & Shalaby, 2019).
Anticancer and Antioxidant Effects : Mohamed et al. (2022) investigated benzene sulfonamide derivatives for their anticancer effects, particularly against MCF-7 breast carcinoma cell lines. This study underscores the potential of these compounds in cancer treatment (Mohamed et al., 2022).
Anticonvulsant Activity : Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety, showing promise as anticonvulsants. This research contributes to the development of new treatments for epilepsy and related disorders (Farag et al., 2012).
High-Performance Thermosets : Lin et al. (2008) explored aromatic diamine-based benzoxazines, including sulfonamide-related structures, for creating high-performance thermosets. This has implications in materials science, particularly in the development of advanced polymers (Lin et al., 2008).
Hypoglycemic Activity : Shroff et al. (1982) synthesized a series of compounds, including N-[[(dialkylamino)alkoxyl]phenyl]benzamidines, showing hypoglycemic activity. This research is significant for understanding new approaches to treating diabetes (Shroff et al., 1982).
Protease Inactivation : Neumann and Gütschow (1994) studied a series of compounds for their ability to inactivate serine proteases, which is crucial for understanding enzyme regulation and developing therapeutics (Neumann & Gütschow, 1994).
Mechanism of Action
Target of Action
The primary target of N-[4-(benzyloxy)phenyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is believed to interact with its target, leukotriene a-4 hydrolase, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of leukotrienes, thereby modulating the inflammatory and allergic responses .
Biochemical Pathways
The compound is likely to affect the leukotriene biosynthesis pathway . By inhibiting Leukotriene A-4 hydrolase, it may prevent the conversion of Leukotriene A4 to Leukotriene B4, a potent mediator of inflammation . The downstream effects of this inhibition could include a reduction in inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of Leukotriene B4, leading to a decrease in inflammation and allergic responses . .
Safety and Hazards
Properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(4-phenylmethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-20(2)18-27-33(30,31)25-15-8-21(9-16-25)10-17-26(29)28-23-11-13-24(14-12-23)32-19-22-6-4-3-5-7-22/h3-9,11-16,20,27H,10,17-19H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGGHHWIVVTBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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